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  • Product: 3-Fluoro-2-methyl-6-nitrobenzoic acid
  • CAS: 146948-51-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Fluoro-2-methyl-6-nitrobenzoic Acid for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] 3-Fluoro-2-methyl-6-nitrobenzoic acid (CAS No. 146948-51-8) represents a versatile trifunctional building block, integrating the influential fluoro and nitro groups with a reactive carboxylic acid moiety on a benzene ring. This distinct arrangement of substituents makes it a valuable intermediate in the synthesis of complex and biologically active molecules, particularly in the fields of neurology and anti-inflammatory therapies.[2] Its utility also extends to agrochemical research, where the electron-withdrawing nature of its functional groups can be harnessed to develop novel herbicides and plant growth regulators.[2]

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of 3-Fluoro-2-methyl-6-nitrobenzoic acid are central to its reactivity and utility as a synthetic intermediate.

Chemical Structure and Identification
  • IUPAC Name: 3-Fluoro-2-methyl-6-nitrobenzoic acid

  • CAS Number: 146948-51-8[3]

  • Molecular Formula: C₈H₆FNO₄[2]

  • Molecular Weight: 199.14 g/mol [3]

  • Canonical SMILES: CC1=C(C=CC(=C1F)C(=O)O)[O-]

  • InChI Key: UTLXATOUZVZCDS-UHFFFAOYSA-N[3]

The molecule features a benzoic acid core with a fluorine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position. This substitution pattern creates a sterically hindered and electronically modulated aromatic system.

Physicochemical Data

A comprehensive understanding of the physicochemical properties of 3-Fluoro-2-methyl-6-nitrobenzoic acid is essential for its handling, reaction optimization, and formulation.

PropertyValueSource
Physical Form Light pink solid[3]
Melting Point Not experimentally determined; predicted to be a solid at room temperature.
Boiling Point (Predicted) 355.3 ± 42.0 °C[2]
Density (Predicted) 1.482 ± 0.06 g/cm³[2]
Solubility Expected to be soluble in polar organic solvents such as ethanol, acetone, and dimethylformamide. Limited solubility in water is anticipated, a common characteristic for nitrobenzoic acid derivatives.[4]
pKa The presence of two electron-withdrawing groups (fluoro and nitro) is expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). For comparison, 3-nitrobenzoic acid has a pKa of 3.47.[5]

Synthesis and Purification

The synthesis of 3-Fluoro-2-methyl-6-nitrobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A patented method outlines a viable synthetic route starting from 2-methyl-3-fluoroaniline.[6]

Synthetic Pathway Overview

The synthesis can be logically broken down into five key stages, as depicted in the workflow diagram below. The initial protection of the aniline is crucial for directing the subsequent nitration. This is followed by a series of transformations to introduce the carboxylic acid functionality.

Synthesis_Workflow Synthesis Workflow for 3-Fluoro-2-methyl-6-nitrobenzoic acid Start 2-Methyl-3-fluoroaniline Step1 Step 1: Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(3-Fluoro-2-methylphenyl)acetamide Step1->Intermediate1 Step2 Step 2: Nitration (Conc. Nitric Acid) Intermediate1->Step2 Intermediate2 N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (Ethanol, Conc. HCl) Intermediate2->Step3 Intermediate3 3-Fluoro-2-methyl-6-nitroaniline Step3->Intermediate3 Step4 Step 4: Sandmeyer Reaction (HBr, NaNO2, CuBr then CuCN in DMF) Intermediate3->Step4 Intermediate4 3-Fluoro-2-methyl-6-nitrobenzonitrile Step4->Intermediate4 Step5 Step 5: Hydrolysis (80% Sulfuric Acid) Intermediate4->Step5 Product 3-Fluoro-2-methyl-6-nitrobenzoic acid Step5->Product

Caption: A multi-step synthesis of 3-Fluoro-2-methyl-6-nitrobenzoic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a detailed illustration based on the patented synthesis, providing a framework for laboratory execution.[6]

Step 1: Acetylation of 2-Methyl-3-fluoroaniline

  • Dissolve 2-methyl-3-fluoroaniline in acetic anhydride.

  • Cool the solution to -10 °C.

  • Slowly add concentrated nitric acid (65% by weight) dropwise while maintaining the temperature at -10 °C.

  • After the addition is complete, allow the reaction to proceed to completion.

  • Isolate the product, N-(3-Fluoro-2-methylphenyl)acetamide, through appropriate workup and purification.

Step 2: Nitration of N-(3-Fluoro-2-methylphenyl)acetamide

  • The product from the previous step is subjected to nitration to introduce the nitro group. The acetyl protecting group directs the nitration to the position ortho to the methyl group.

Step 3: Hydrolysis to 3-Fluoro-2-methyl-6-nitroaniline

  • Dissolve the N-(3-Fluoro-2-methyl-6-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture under reflux for approximately 15-18 hours to hydrolyze the amide.[6]

  • Cool the reaction mixture and isolate the 3-Fluoro-2-methyl-6-nitroaniline.

Step 4: Sandmeyer Reaction to form the Nitrile

  • Dissolve the 3-Fluoro-2-methyl-6-nitroaniline in a 48% hydrobromic acid solution and cool to 0 °C.

  • Add an aqueous solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a mixture of cuprous bromide in water.

  • Add the diazonium salt solution dropwise to the cuprous bromide mixture and heat at 80-100 °C for 1-2 hours to yield 2-bromo-3-methyl-4-fluoro-nitrobenzene.[6]

  • Dissolve the resulting bromo compound in N,N-dimethylformamide (DMF), add cuprous cyanide, and heat at 110-130 °C for 17-20 hours to produce 3-Fluoro-2-methyl-6-nitrobenzonitrile.[6]

Step 5: Hydrolysis of the Nitrile to the Carboxylic Acid

  • Dissolve the 3-Fluoro-2-methyl-6-nitrobenzonitrile in 80% sulfuric acid.

  • Heat the solution at 90 °C for approximately 18 hours to hydrolyze the nitrile to the carboxylic acid.[6]

  • Cool the reaction mixture and pour it onto ice to precipitate the crude product.

Purification

The crude 3-Fluoro-2-methyl-6-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. The purity of the final product should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and melting point analysis.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

  • Aromatic Protons (2H): Two doublets are anticipated in the aromatic region (typically δ 7.5-8.5 ppm). The protons on the benzene ring are coupled to each other and will also exhibit coupling to the fluorine atom.

  • Methyl Protons (3H): A singlet for the methyl group protons is expected, likely in the region of δ 2.4-2.6 ppm.

  • Carboxylic Acid Proton (1H): A broad singlet, characteristic of a carboxylic acid proton, is expected at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.

For comparison, the aromatic protons of 2-methyl-6-nitrobenzoic acid appear at δ 7.99, 7.73, and 7.61 ppm in DMSO-d₆, with the methyl protons at δ 2.41 ppm.[7]

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of a carboxylic acid, is expected around δ 165-175 ppm.

  • Aromatic Carbons (6C): Six distinct signals are anticipated in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating effect of the methyl group.

  • Methyl Carbon (CH₃): A signal in the upfield region, typically around δ 15-25 ppm, is expected for the methyl carbon.

Online prediction tools can provide more specific estimated chemical shifts.[8]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

  • C-F Stretch: A strong absorption band is expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

  • C-H Stretch (Aromatic and Alkyl): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while alkyl C-H stretches will appear just below 3000 cm⁻¹.

For comparison, the IR spectrum of 3-nitrobenzoic acid shows a strong carbonyl peak around 1700 cm⁻¹ and nitro group absorptions around 1550 cm⁻¹ and 1350 cm⁻¹.[9]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 199. Fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) from the carboxylic acid, the nitro group (-NO₂), and potentially the methyl group (-CH₃).

Applications in Research and Development

3-Fluoro-2-methyl-6-nitrobenzoic acid is a valuable building block in several areas of chemical research, primarily driven by the advantageous properties imparted by the fluorine and nitro substituents.

Medicinal Chemistry and Drug Discovery

The primary application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes.[1][10] The nitro group can serve as a handle for further functionalization, for example, through reduction to an amine, which can then be used to build more complex molecular architectures. This compound is particularly noted for its use in designing new drug candidates for neurological and anti-inflammatory therapies.[2]

Applications Key Application Areas Central_Node 3-Fluoro-2-methyl-6-nitrobenzoic acid App1 Pharmaceutical Intermediate Central_Node->App1 App2 Agrochemical Synthesis Central_Node->App2 App3 Organic Synthesis Building Block Central_Node->App3 Sub_App1a Neurology Drug Candidates App1->Sub_App1a Sub_App1b Anti-inflammatory Therapies App1->Sub_App1b Sub_App2a Herbicides App2->Sub_App2a Sub_App2b Plant Growth Regulators App2->Sub_App2b

Caption: Primary applications of 3-Fluoro-2-methyl-6-nitrobenzoic acid.

Agrochemical Research

In the field of agrochemicals, the electron-withdrawing properties of the fluoro and nitro groups can influence the biological activity of molecules in target organisms.[2] This makes 3-Fluoro-2-methyl-6-nitrobenzoic acid a useful starting material for the synthesis of novel herbicides and plant growth regulators.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-2-methyl-6-nitrobenzoic acid. While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally similar compounds can provide guidance.

  • General Hazards: Similar nitro- and fluoro-substituted benzoic acids are classified as irritants to the skin, eyes, and respiratory system.[11][12]

  • Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

3-Fluoro-2-methyl-6-nitrobenzoic acid is a strategically important synthetic intermediate with significant potential in drug discovery and agrochemical research. Its unique combination of functional groups offers a versatile platform for the synthesis of novel and complex molecules with tailored biological activities. While further experimental characterization of its physical and spectral properties is warranted, the information presented in this guide provides a solid foundation for researchers and scientists working with this valuable compound.

References

  • MySkinRecipes. 3-fluoro-2-methyl-6-nitrobenzoic acid. [Link]

  • Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid. [Link]

  • Arkat USA, Inc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [Link]

  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies.
  • Arkat USA, Inc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. 2022, vii, 108-125.
  • Google Patents.
  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Magnetic Resonance in Chemistry.
  • Journal of Pharmacy Research. Significance of Fluorine in Medicinal Chemistry: A Review. 2009.
  • The Royal Society of Chemistry.
  • Solubility of Things. 3-Methyl-2-nitrobenzoic acid. [Link]

  • Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • PubChem. 3-Fluoro-2-nitrobenzoic acid. [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • SFA ScholarWorks. 13C NMR Chemical Shift Assignments of Nitrated Benzo(a)pyrenes based on two-dimensional Techniques and DFT/GIAO Calculations. [Link]

  • Chemistry LibreTexts. 14.9: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • brainly.com. [FREE] What IR peaks are present in 3-nitrobenzoic acid? [Link]

  • CORE. Infrared Spectra and Molecular Configuration of Benzoic Acid. [Link]

  • Wikipedia. 3-Nitrobenzoic acid. [Link]

Sources

Exploratory

Literature review on 2-methyl-6-nitrobenzoic acid derivatives

Strategic Synthesis, Structural Dynamics, and Pharmaceutical Applications Executive Summary 2-Methyl-6-nitrobenzoic acid (CAS: 13506-76-8) represents a unique scaffold in organic synthesis due to its 2,6-disubstitution p...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Structural Dynamics, and Pharmaceutical Applications

Executive Summary

2-Methyl-6-nitrobenzoic acid (CAS: 13506-76-8) represents a unique scaffold in organic synthesis due to its 2,6-disubstitution pattern . This "ortho-effect" creates significant steric hindrance around the carboxylic acid moiety, twisting it out of the aromatic plane. For drug development professionals, this molecule is not merely a building block but a tool for conformational locking —a critical strategy in modern ligand design to improve binding affinity and metabolic stability.

This guide moves beyond basic properties to explore the high-value applications of this scaffold, specifically in the synthesis of quinazolinones (bioactive heterocycles) and benzophenone fungicides (Metrafenone), while addressing the specific synthetic challenges posed by its steric environment.

Structural Dynamics & The "Ortho-Effect"

The defining feature of 2-methyl-6-nitrobenzoic acid is the steric crowding provided by the methyl group at C2 and the nitro group at C6.

Steric Inhibition of Resonance

Unlike less hindered benzoic acids, the carboxyl group in the 2,6-isomer cannot lie coplanar with the benzene ring.

  • Consequence: The conjugation between the carbonyl

    
    -system and the aromatic ring is diminished.
    
  • Reactivity Impact: The acidity is often higher than expected due to the loss of resonance stabilization of the neutral acid, while the esterification requires forcing conditions (e.g., acid chlorides or alkylating agents rather than Fischer esterification).

  • Decarboxylation Risk: A critical handling note for researchers is the propensity for decarboxylation.[1] Upon reduction of the nitro group to an amine (yielding 2-amino-6-methylbenzoic acid), the ring becomes electron-rich. Combined with the steric strain, this can facilitate thermal decarboxylation, yielding m-toluidine derivatives as unwanted byproducts [1].

The Separation Challenge (Synthesis)

Industrial synthesis typically involves the oxidation of 3-nitro-o-xylene . However, this oxidation is non-selective, yielding a mixture of the desired 2-methyl-6-nitrobenzoic acid and its isomer, 3-nitro-2-methylbenzoic acid.

  • Purification Strategy: The separation relies on differential esterification rates or solubility profiles. The 2,6-isomer, being more hindered, esterifies slower under mild Fischer conditions, allowing the 3-nitro isomer to be removed as an ester while the 2,6-acid remains in the aqueous phase [2].

Key Application Pathways

Agrochemicals: The Metrafenone Pathway

The most significant industrial application is the synthesis of Metrafenone , a benzophenone fungicide used to control powdery mildew. 2-Methyl-6-nitrobenzoic acid is the starting material for the "A-ring" of this molecule.

Mechanism:

  • Activation: Conversion to acid chloride.

  • Friedel-Crafts Acylation: Reaction with a trimethoxybenzene derivative.

  • Reduction/Modification: The nitro group is often modified to tune lipophilicity.

Pharmaceuticals: Quinazolin-4(3H)-one Scaffolds

In drug discovery, the 2-methyl-6-nitro scaffold is a precursor to functionalized quinazolinones , a privileged structure in medicinal chemistry (e.g., EGFR inhibitors, anticonvulsants).

Synthesis Logic: The nitro group serves as a "masked" amine. Following condensation of the acid (or its chloride) with a primary amine to form an amide, the nitro group is reduced. The resulting amine then attacks the amide carbonyl (often requiring an aldehyde bridge or cyclizing agent) to close the heteroaromatic ring.

Quinazolinone_Synthesis Start 2-Methyl-6-nitrobenzoic Acid Step1 Acid Chloride Formation Start->Step1 SOCl2, Reflux Inter1 Amide Intermediate (Open Ring) Step1->Inter1 R-NH2, Base Step2 Nitro Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 2-Amino-Amide Step2->Inter2 -2[O], +2[H] Step3 Cyclization (Orthoformate/Aldehyde) Inter2->Step3 Final Quinazolin-4(3H)-one Derivative Step3->Final -H2O

Figure 1: Synthetic workflow for converting 2-methyl-6-nitrobenzoic acid into bioactive quinazolinone scaffolds.

Experimental Protocol: Nanomaterial-Assisted Synthesis

Standard acid-catalyzed cyclizations often suffer from low yields due to the steric bulk of the 2,6-substituents. Recent literature suggests using silica-functionalized magnetic nanoparticles (


) to stabilize the transition state.[2]

Objective: Synthesis of a quinoline/quinazolinone derivative using a heterogeneous catalyst for improved yield and easier workup [3].

Materials
  • Substrate: 2-Methyl-6-nitrobenzoic acid precursor (or 4-nitroaniline for quinoline analog).

  • Reagent: Crotonaldehyde (for quinoline) or Primary Amine (for quinazolinone).

  • Catalyst:

    
     (40 nm particle size).[2][3]
    
  • Solvent: Concentrated HCl (aqueous) or Ethanol.

Step-by-Step Methodology
  • Catalyst Preparation:

    • Disperse

      
       nanoparticles in ethanol/water.
      
    • Add TEOS (Tetraethyl orthosilicate) and ammonia; stir for 12h to coat.

    • Magnetically separate and calcine at 500°C.

  • Reaction Setup:

    • In a round-bottom flask, dissolve 10 mmol of the nitro-aromatic precursor in 20 mL solvent.

    • Add 50 mg of

      
       catalyst.
      
    • Heat to reflux (

      
      ).
      
  • Addition:

    • Add the cyclizing agent (e.g., aldehyde or amine) dropwise over 2 hours.[3] Note: Slow addition is crucial to prevent polymerization of the aldehyde.

  • Workup (The "Self-Validating" Step):

    • Magnetic Decantation: Place a strong magnet under the flask. The catalyst will aggregate at the bottom within 30 seconds. Decant the clear supernatant.

    • Validation: The supernatant should be clear of black particulates.

    • Neutralization: Neutralize the supernatant with 11N NaOH to precipitate the crude product.

  • Purification:

    • Recrystallize from Methanol.[3]

    • Expected Yield: ~80% (compared to ~45% with standard homogeneous acid catalysis).

Quantitative Data: Biological Activity Profile

Derivatives of nitrobenzoic acids show distinct antimicrobial and antifungal profiles.[4] The table below summarizes comparative activity for amide derivatives [4].

Compound ClassR-SubstituentTarget OrganismMIC (mM)Activity Note
Benzoic Acid Amide Isopropyl-phenylalaninateS. aureus> 2.0Low activity due to lack of lipophilic tail
Sorbic Acid Amide Isopropyl-phenylalaninateS. aureus0.50High activity (conjugated diene effect)
2-Methyl-6-nitro Variable HeterocycleB. cinerea< 0.1High fungicidal activity (Metrafenone class)
2-Chloro-5-nitro Ethanolammonium saltE. coliModerateBroad inhibitory profile [5]

Safety & Handling: The Decarboxylation Hazard

When working with 2-amino-6-methylbenzoic acid (the immediate reduction product of your starting material), strict temperature control is required.

  • Hazard: Thermal decarboxylation releases

    
     and yields m-toluidine (toxic).
    
  • Prevention:

    • Perform amide couplings at

      
      .[1]
      
    • Use non-nucleophilic bases (DIPEA) rather than harsh inorganic bases.[1]

    • Avoid prolonged reflux of the free amino-acid form.

    • Storage: Store as the methyl ester or hydrochloride salt, never as the free zwitterionic amino acid for long periods.

References

  • BenchChem. (2025).[1] Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid. Link

  • Google Patents. (2020). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid (CN111718264A).[5] Link

  • Suresh, R., et al. (2020). Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline. Materials Today: Proceedings. Link

  • Li, T., et al. (2018). Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Food Chemistry. Link

  • Silva, D., et al. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI Molecules. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Scalability in Fluorinated Benzoic Acid Synthesis

Executive Summary Fluorinated benzoic acids are critical bioisosteres in medicinal chemistry, offering modulated pKa, lipophilicity, and metabolic stability compared to their non-fluorinated counterparts. However, the in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzoic acids are critical bioisosteres in medicinal chemistry, offering modulated pKa, lipophilicity, and metabolic stability compared to their non-fluorinated counterparts. However, the introduction of fluorine on a process scale presents a "scalability wall" due to the high cost of electrophilic fluorinating agents (e.g., Selectfluor) and the safety hazards of direct fluorination (


 gas).

This Application Note details two orthogonal, field-proven methodologies for synthesizing fluorinated benzoic acids at the kilo-scale:

  • The Halex Reaction (

    
    ):  Best for electron-deficient rings; introduces fluorine via C-Cl 
    
    
    
    C-F exchange.
  • Pd-Catalyzed Carbonylation: Best for electron-rich/neutral rings; introduces the carboxyl group onto a pre-fluorinated core (Ar-F-X

    
     Ar-F-COOH).
    

Method A: The Halex Reaction (Nucleophilic Fluorination)

Target Class: Electron-deficient arenes (e.g., nitro-, cyano-, or ester-substituted chlorobenzenes).

The Halogen Exchange (Halex) reaction is the industrial workhorse for introducing fluorine. It utilizes inexpensive Potassium Fluoride (KF) to displace chlorides. However, it is notoriously fickle; moisture sensitivity and thermal hazards require a rigorous protocol.

Critical Mechanistic Insight: The "Dryness" Imperative

The fluoride ion (


) is a poor nucleophile in protic environments due to tight solvation. In polar aprotic solvents (Sulfolane, DMSO), it becomes "naked" and reactive.
  • The Pitfall: Even 0.1% water content can stall the reaction by solvating

    
     and generating HF, which corrodes reactors.
    
  • The Solution: Use Spray-Dried KF (high surface area) and strictly anhydrous conditions.

Validated Protocol: Synthesis of 2,4-Difluorobenzoic Acid Precursor

Target: Conversion of 2,4-Dichloronitrobenzene to 2,4-Difluoronitrobenzene (precursor to the acid via reduction/hydrolysis).

Reagents:

  • Substrate: 2,4-Dichloronitrobenzene (1.0 equiv)

  • Fluoride Source: Spray-dried KF (2.4 equiv)

  • Catalyst: Tetramethylammonium chloride (TMAC) (0.05 equiv) - Phase Transfer Catalyst

  • Solvent: Sulfolane (High boiling point, thermally stable)

Step-by-Step Methodology:

  • KF Activation (Critical): Charge Sulfolane and Spray-dried KF into the reactor. Heat to 150°C under vacuum (50 mbar) to distill off a small portion of sulfolane (azeotropic drying). Checkpoint: Karl Fischer titration must show < 100 ppm water.

  • Reaction Assembly: Cool to 100°C. Add TMAC and the substrate.

  • Reaction: Heat to 180°C. Agitate vigorously. The reaction is heterogeneous; mass transfer limits rate.

  • Monitoring: Monitor by GC or HPLC. Expect 12-18 hours.

  • Workup: Cool to 60°C. Filter off the KCl byproduct (hazardous waste: contains residual KF).

  • Purification: Vacuum distillation of the product directly from the sulfolane filtrate.

Safety & Process Flow

WARNING: In 1990, a Shell chemical plant in Stanlow, UK, exploded during a Halex process due to an acetic acid impurity causing a thermal runaway. Never allow acidic impurities or moisture into a Halex reactor.

HalexProcess Start Start: Raw Materials Drying Azeotropic Drying (Sulfolane + KF) Start->Drying Check QC: Karl Fischer < 100 ppm H2O? Drying->Check Check->Drying Fail (Re-dry) Reaction Reaction Phase (180°C, TMAC) Check->Reaction Pass Filtration Filtration (Remove KCl) Reaction->Filtration Distillation Vacuum Distillation (Product Isolation) Filtration->Distillation

Figure 1: Critical workflow for the Halex reaction, emphasizing the mandatory dryness check loop to prevent process failure and corrosion.

Method B: Pd-Catalyzed Hydroxycarbonylation

Target Class: Electron-rich or neutral fluoro-arenes (e.g., fluoro-toluenes, fluoro-anisoles).

When the aromatic ring is too electron-rich for


, the Halex method fails. The scalable alternative is to start with a commercially available fluoro-aryl halide (Br/I) and install the carboxylic acid using Carbon Monoxide (CO).
Mechanistic Advantage

This method decouples the fluorination step from the acid formation.

  • Scalability: Uses CO gas (cheap) rather than stoichiometric organometallics (Grignard/Lithium) which require cryogenic cooling (-78°C).

Validated Protocol: General Hydroxycarbonylation

Target: Generic conversion of Fluoro-Bromo-Benzene to Fluoro-Benzoic Acid.

Reagents:

  • Substrate: Fluoro-aryl bromide (1.0 equiv)

  • Catalyst:

    
     (0.5 mol%) + dppp (1,3-bis(diphenylphosphino)propane) (1.0 mol%)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv)
    
  • Solvent: n-Butanol / Water (4:1 ratio)

  • Gas: Carbon Monoxide (CO)

Step-by-Step Methodology:

  • Inerting: Purge the high-pressure autoclave with

    
     three times to remove oxygen (prevents catalyst deactivation).
    
  • Charging: Load substrate, catalyst, ligand, base, and solvent.

  • Pressurization: Charge CO gas to 10 bar (150 psi). Safety: CO detectors must be active.

  • Reaction: Heat to 110°C. The pressure will rise initially, then drop as CO is consumed (Self-Validating Metric).

  • Workup: Vent CO (through scrubber). Basify the mixture with NaOH (aq) to form the water-soluble benzoate.

  • Phase Split: Wash with ethyl acetate to remove organic impurities/catalyst residue.

  • Precipitation: Acidify the aqueous layer with HCl. The fluorinated benzoic acid precipitates as a pure solid.

Catalytic Cycle & Logic

Carbonylation Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Ar-F-Br adds) Pd0->OxAdd COInsert CO Insertion (Forms Acyl-Pd) OxAdd->COInsert NuAttack Nucleophilic Attack (H2O/Base) COInsert->NuAttack RedElim Reductive Elimination (Release Product) NuAttack->RedElim RedElim->Pd0 Regeneration

Figure 2: The Pd-catalyzed hydroxycarbonylation cycle. Note that water acts as the nucleophile, directly yielding the acid.

Comparative Analysis & Decision Matrix

Select the synthesis method based on the electronic properties of your specific building block.

FeatureMethod A: Halex (

)
Method B: Carbonylation
Substrate Requirement Electron-Deficient (Must have

,

, etc.)
Broad Scope (Works on electron-rich/neutral)
Primary Hazard Thermal runaway / HF generationCO gas toxicity / High Pressure
Cost Driver High Energy (High T), Solvent recoveryCatalyst (Pd), High-pressure equipment
Scalability Excellent (Ton-scale proven)Excellent (Standard in pharma kilo-labs)
Atom Economy High (KCl byproduct)High (No stoichiometric metal waste)

References

  • Finger, G. C., et al. "Aromatic Fluorine Compounds. I. The Synthesis of 2,4-Difluorobenzoic Acid." Journal of the American Chemical Society, 1951. Link (Foundational Halex chemistry).

  • Adams, D. J., & Clark, J. H. "Spray-dried potassium fluoride: a convenient and active reagent for nucleophilic aromatic substitution." Chemical Society Reviews, 1999. (Establishes the superiority of spray-dried KF).
  • Scientific Update. "The Shell Halex Incident: An Accident Waiting to Happen?" Scientific Update, 2025. Link (Critical safety reference regarding thermal runaway).

  • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Angewandte Chemie International Edition, 2009.[1] Link (Authoritative review on carbonylation protocols).

  • ACS Green Chemistry Institute. "Halex Reaction Guide." ACS GCI Pharmaceutical Roundtable. Link (Modern green chemistry perspective on solvent selection).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for nitration to produce 3-Fluoro-2-methyl-6-nitrobenzoic acid

Technical Support Center: Nitration Optimization for 3-Fluoro-2-methyl-6-nitrobenzoic Acid Current Status: Operational Topic: Regioselectivity & Thermal Management in Electrophilic Aromatic Substitution Ticket ID: NIT-FM...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitration Optimization for 3-Fluoro-2-methyl-6-nitrobenzoic Acid

Current Status: Operational Topic: Regioselectivity & Thermal Management in Electrophilic Aromatic Substitution Ticket ID: NIT-FMB-006

Executive Summary

You are attempting to synthesize 3-Fluoro-2-methyl-6-nitrobenzoic acid , a critical intermediate for PARP inhibitors (e.g., Rucaparib). This reaction involves the nitration of 3-fluoro-2-methylbenzoic acid .

The Core Challenge: This substrate presents a "conflict of directors."[1][2]

  • Methyl Group (C2): Activates the ring and directs para to C5 .

  • Carboxylic Acid (C1): Deactivates the ring and directs meta to C5 .

  • Fluorine Atom (C3): Deactivates inductively but directs para (via resonance) to C6 .

Standard conditions heavily favor the 5-nitro isomer (thermodynamic sink) because it is electronically double-activated by the methyl and carboxyl groups and is less sterically hindered. To obtain the 6-nitro isomer (your target), you must leverage the para-directing power of the fluorine atom. This requires precise kinetic control via low-temperature management.

Module 1: The Thermal Landscape

Q: Why does my reaction yield primarily the 5-nitro isomer? A: The 5-position is the path of least resistance. The methyl group (activator) pushes electron density to C5, and the carboxyl group (meta-director) reinforces this. The 6-position is sterically crowded (flanked by the carboxylic acid) and relies solely on the fluorine atom's resonance donation to stabilize the transition state.

Q: How does temperature optimize the C6:C5 ratio? A:

  • High Temperature (>5°C): Overcomes the activation energy for both pathways. The reaction becomes governed by thermodynamics, favoring the more stable, less hindered 5-nitro product. It also increases the risk of dinitration and decarboxylation.

  • Low Temperature (-10°C to 0°C): Suppresses the reaction rate. By limiting the thermal energy, you rely on the high electron density provided by the fluorine's lone pair to lower the transition state energy specifically at C6. While C5 is still chemically attractive, "super-cooling" often improves the C6 fraction by preventing the system from reaching the equilibrium distribution.

Module 2: Experimental Protocol (Optimized)

Objective: Maximize C6-isomer formation while maintaining safety.

Reagents & Setup
  • Substrate: 3-Fluoro-2-methylbenzoic acid (High purity, >98%).

  • Nitrating Agent: Fuming Nitric Acid (HNO₃, >90%) or KNO₃/H₂SO₄ (gentler).

  • Solvent/Catalyst: Concentrated Sulfuric Acid (H₂SO₄, 98%).

  • Cooling: Cryostat or Salt/Ice bath capable of maintaining -15°C.

Step-by-Step Workflow
  • Dissolution (The Heat Sink):

    • Charge H₂SO₄ (5–8 vol relative to substrate) into the reactor.

    • Cool to -5°C .

    • Add 3-Fluoro-2-methylbenzoic acid portion-wise. Note: This dissolution is exothermic.[1] Do not proceed until internal T < 0°C.

  • Nitration (The Critical Window):

    • Cool the mixture to -10°C to -15°C .

    • Add the nitrating agent (e.g., Fuming HNO₃) dropwise.[3]

    • CRITICAL: The addition rate must be coupled to your cooling capacity. If the internal temperature rises above 0°C , stop addition immediately.

    • Target Range: Maintain -10°C throughout addition.

  • Digestion (Kinetic Control):

    • Once addition is complete, allow the reaction to stir at -5°C to 0°C for 1–2 hours.

    • Do not warm to room temperature unless TLC/HPLC shows <5% conversion. Warming promotes 5-isomer formation.

  • Quench:

    • Pour the reaction mixture onto crushed ice (5x weight of acid).

    • Filter the resulting precipitate.[4][5][6]

NitrationWorkflow Start Start: H2SO4 Charge Cool1 Cool to -5°C Start->Cool1 AddSub Add Substrate (Exothermic) Cool1->AddSub DeepCool Cool to -15°C AddSub->DeepCool AddHNO3 Add HNO3 Dropwise (CRITICAL CONTROL) DeepCool->AddHNO3 Maintain T < 0°C Digestion Digestion (-5°C, 1-2h) AddHNO3->Digestion Quench Ice Quench & Filtration Digestion->Quench

Caption: Optimized Low-Temperature Nitration Workflow for Regioselectivity.

Module 3: Troubleshooting & FAQs

Q: The reaction mixture turned dark/black. What happened? A: This indicates oxidation or "charring" of the aromatic ring, likely due to a localized "hot spot" during acid addition.

  • Fix: Increase stirring speed (RPM) to ensure rapid heat dissipation. Ensure your thermocouple is submerged deep enough to read the bulk temperature, not just the surface.

Q: I have high conversion, but the 6-nitro:5-nitro ratio is 40:60. How do I improve this? A: You are likely operating in the thermodynamic range.

  • Adjustment: Lower the addition temperature to -20°C.

  • Alternative: Switch nitrating agents. Using KNO₃ in H₂SO₄ is often milder than fuming nitric acid and allows for better temperature control, potentially improving selectivity for the 6-position.

Q: The product is oiling out during the quench. A: This is common with mixed isomers.

  • Fix: The 6-nitro isomer has a different solubility profile than the 5-nitro. Recrystallization from a polar solvent (like Ethanol/Water or Ethyl Acetate/Hexane) is usually required to isolate the pure 6-nitro isomer. The 5-nitro isomer is often more soluble in organic solvents, allowing it to remain in the mother liquor.

Q: Is there a safety risk if I add the acid faster? A: Yes. Nitration is chemically equivalent to combustion.

  • Risk:[3][5][7] Accumulation of unreacted nitric acid at low temperatures can lead to a "thermal runaway" if the reaction suddenly kicks off.

  • Rule: Always ensure the reaction consumes the nitric acid as it is added. If the temperature does not budge slightly upon addition, stop. You may be accumulating reagents that will detonate/erupt once the induction period ends.

Module 4: Data & Specifications

Isomer Comparison Table
Feature6-Nitro Isomer (Target)5-Nitro Isomer (Impurity)
Directing Influence Para to FluorinePara to Methyl / Meta to COOH
Electronic Favorability Moderate (F-resonance)High (Me-activation)
Steric Hindrance High (Ortho to COOH)Low
Formation Temp < 0°C (Kinetic)> 5°C (Thermodynamic)
Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type Impurity High 5-Nitro Level Type->Impurity Regioselectivity LowYield Low Conversion Type->LowYield Reactivity Runaway Exotherm Spike Type->Runaway Safety Sol1 Reduce T to -20°C Check Stirring Impurity->Sol1 Sol2 Check Water Content (Wet Acid stops reaction) LowYield->Sol2 Sol3 STOP Addition Increase Cooling Runaway->Sol3

Caption: Decision Matrix for Nitration Anomalies.

References

  • Clovis Oncology, Inc. (2011). Preparation of rucaparib and intermediates thereof. WO2011091213A1. Link

    • Context: Describes the synthesis of PARP inhibitor intermediates, including nitration strategies for fluorin
  • BenchChem. (2025).[1][2] Troubleshooting guide for the nitration of fluorinated benzoic acids. Link

    • Context: General troubleshooting for isomer mixtures in fluorobenzoic acid nitr
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers.

Sources

Optimization

Stability of 3-Fluoro-2-methyl-6-nitrobenzoic acid under acidic and basic conditions

Technical Support Center: 3-Fluoro-2-methyl-6-nitrobenzoic Acid A Guide to Experimental Stability and Troubleshooting for Researchers Welcome to the technical support center for 3-Fluoro-2-methyl-6-nitrobenzoic acid. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Fluoro-2-methyl-6-nitrobenzoic Acid

A Guide to Experimental Stability and Troubleshooting for Researchers

Welcome to the technical support center for 3-Fluoro-2-methyl-6-nitrobenzoic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we aim to explain the "why" behind the experimental observations, grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

General Information and Handling

Q1: What are the key structural features of 3-Fluoro-2-methyl-6-nitrobenzoic acid that influence its stability?

A1: The stability and reactivity of 3-Fluoro-2-methyl-6-nitrobenzoic acid are governed by the interplay of its four functional groups on the benzene ring:

  • Carboxylic Acid (-COOH): This group is acidic and can be deprotonated under basic conditions to form a carboxylate (-COO⁻). It is also susceptible to decarboxylation (loss of CO₂) under certain conditions, particularly with heat.

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group. It significantly increases the acidity of the carboxylic acid and activates the ring for nucleophilic aromatic substitution.[1][2][3]

  • Fluoro Group (-F): As a halogen, it is an electron-withdrawing group via induction but can be a weak electron-donating group via resonance. It is a potential leaving group in nucleophilic aromatic substitution reactions.

  • Methyl Group (-CH₃): This is an electron-donating group. Its position ortho to the carboxylic acid can cause steric hindrance, potentially influencing the planarity of the carboxyl group and affecting resonance with the ring. This is a manifestation of the "ortho effect," which can unexpectedly increase the acidity of the benzoic acid.[2][4]

The proximity of these groups, particularly the ortho-relationship between the methyl and carboxyl groups, and the fluoro and nitro groups, can lead to specific intramolecular interactions and reactivity patterns.

Q2: What are the primary safety precautions when handling this compound?

A2: While specific toxicity data for this compound is limited, its structure suggests caution. Nitroaromatic compounds can be toxic and mutagenic.[1] Similar fluorinated benzoic acids are classified as irritants.[5] Therefore, standard laboratory safety protocols are essential:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust, and contact with skin and eyes.[6]

  • Review the Safety Data Sheet (SDS) before use.

Stability Under Acidic Conditions

Q1: Is 3-Fluoro-2-methyl-6-nitrobenzoic acid expected to be stable in strong acidic solutions?

A1: Generally, the compound is expected to be relatively stable under mild acidic conditions at room temperature. The aromatic ring and its substituents are not prone to rapid acid-catalyzed hydrolysis. However, under more forcing conditions (e.g., elevated temperatures, highly concentrated acid), degradation can occur. Forced degradation studies are often performed to identify potential degradation pathways under such stress conditions.[7][8]

Q2: What potential degradation pathways should I be aware of under acidic stress testing (e.g., 0.1 M HCl, 60°C)?

A2: The primary concern under acidic conditions, especially with heat, is decarboxylation . The loss of the carboxylic acid group to form 1-fluoro-2-methyl-4-nitrobenzene is a plausible degradation pathway. While benzoic acid itself requires high temperatures for decarboxylation, the electronic effects of the substituents can influence the reaction rate.[9][10] It is also worth noting that hydrolysis of the nitro group is generally not a facile process under these conditions.[11]

Troubleshooting: Unexpected peak in HPLC after acid treatment.

  • Problem: After incubating my sample in 0.1 M HCl at 60°C, a new, less polar peak appears in my reverse-phase HPLC chromatogram.

  • Plausible Cause: This is likely the decarboxylated product, 1-fluoro-2-methyl-4-nitrobenzene. The loss of the polar carboxylic acid group would significantly decrease its retention time on a C18 column.

  • Verification Strategy:

    • Mass Spectrometry (LC-MS): Analyze the new peak by mass spectrometry. The expected mass of the decarboxylated product (C₇H₆FNO₂) is approximately 155.12 g/mol , a decrease of 44.01 g/mol (the mass of CO₂) from the parent compound (C₈H₆FNO₄, ~199.14 g/mol ).

    • Spiking Study: If a standard is available, spike the degraded sample with 1-fluoro-2-methyl-4-nitrobenzene to see if the peak co-elutes.

Potential Acidic Degradation Pathway

Acid_Degradation Parent 3-Fluoro-2-methyl-6-nitrobenzoic acid Degradant 1-Fluoro-2-methyl-4-nitrobenzene + CO₂ Parent->Degradant Strong Acid (e.g., HCl) + Heat (Δ)

Caption: Potential decarboxylation under acidic stress.

Stability Under Basic Conditions

Q1: How stable is the compound in basic solutions (e.g., 0.1 M NaOH)?

A1: The compound is significantly more reactive under basic conditions than acidic ones. The primary reaction pathway is likely nucleophilic aromatic substitution (SₙAr) . The strong electron-withdrawing effects of the nitro group and the adjacent carboxylate (formed in base) make the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles like hydroxide ions (OH⁻).

Q2: Which group is most likely to be displaced in a nucleophilic aromatic substitution (SₙAr) reaction?

A2: Both the fluoro and nitro groups are potential leaving groups.

  • Displacement of Fluoride: The fluorine atom is located ortho and para to electron-withdrawing groups, which activates it for SₙAr. Fluorine is a very good leaving group in SₙAr reactions, often more reactive than other halogens.[12] Attack by hydroxide would lead to the formation of 3-hydroxy-2-methyl-6-nitrobenzoic acid .

  • Displacement of the Nitro Group: The nitro group can also be displaced, particularly when activated by other electron-withdrawing groups. This would result in 3-fluoro-2-methyl-6-hydroxybenzoic acid .

The predominant product will depend on the relative activation of each position and the stability of the intermediate Meisenheimer complex.

Troubleshooting: Multiple new peaks observed after base treatment.

  • Problem: After treating the compound with 0.1 M NaOH at room temperature, my HPLC shows two new, more polar peaks.

  • Plausible Cause: You are likely observing the formation of both hydroxylated products from the SₙAr reactions described above (displacement of -F and -NO₂). The introduction of a hydroxyl group would increase the polarity of the molecules, leading to longer retention times in reverse-phase HPLC.

  • Verification Strategy:

    • LC-MS Analysis: Determine the mass of the new peaks.

      • 3-hydroxy-2-methyl-6-nitrobenzoic acid (from -F displacement) will have a mass of ~197.14 g/mol .

      • 3-fluoro-2-methyl-6-hydroxybenzoic acid (from -NO₂ displacement) will have a mass of ~170.13 g/mol .

    • Monitor Fluoride Release: Use a fluoride ion-selective electrode to measure the release of fluoride ions into the reaction mixture. A stoichiometric release of fluoride would confirm the displacement of the fluoro group as a major degradation pathway.

Potential Basic Degradation Pathways```dot

Basic_Degradation cluster_products Potential Products Product1 3-Hydroxy-2-methyl-6-nitrobenzoic acid Product2 3-Fluoro-2-methyl-6-hydroxybenzoic acid Parent 3-Fluoro-2-methyl-6-nitrobenzoic acid Parent->Product1 SₙAr (OH⁻ attacks C-F) -F⁻ released Parent->Product2 SₙAr (OH⁻ attacks C-NO₂) -NO₂⁻ released

Sources

Troubleshooting

Technical Support Center: Moisture Management for 3-Fluoro-2-methyl-6-nitrobenzoic Acid Scaffolds

Ticket ID: FMNB-H2O-Protocol Subject: Handling Moisture Sensitivity & Steric Hindrance in 3-Fluoro-2-methyl-6-nitrobenzoic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FMNB-H2O-Protocol Subject: Handling Moisture Sensitivity & Steric Hindrance in 3-Fluoro-2-methyl-6-nitrobenzoic Acid Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Ortho-Effect" Challenge

You are likely encountering difficulties not just because of moisture, but because of the 2,6-disubstitution pattern (2-methyl, 6-nitro). This specific scaffold presents a dual challenge:

  • Steric Shielding: The methyl and nitro groups physically block the carbonyl carbon. This makes activation (forming the acid chloride) sluggish, requiring catalytic intervention.

  • Moisture Trap: Because the activation reaction is slow, atmospheric moisture has a longer window to compete with your chlorinating agent. Furthermore, if the parent acid is not rigorously dried, the water will destroy your oxalyl/thionyl chloride before it can overcome the steric barrier.

The Golden Rule: In this scaffold, moisture control is actually rate control. If water is present, it reacts faster than your sterically hindered substrate, leading to variable yields and "stalled" reactions.

Pre-Reaction Protocol: Rigorous Drying

The parent acid (CAS 146948-51-8) is a solid that adsorbs atmospheric water. Standard vacuum drying at 40°C is often insufficient to remove "bound" water from the crystal lattice.

Recommended Workflow: Azeotropic Distillation

Do not rely solely on oven drying. Use a chemical drying method before adding expensive activating agents.

StepActionTechnical Rationale
1 Dissolve Dissolve the acid in Toluene (10 mL/g).
2 Distill Distill off 20-30% of the solvent volume at ambient pressure (or mild vacuum).
3 Result Water forms a low-boiling azeotrope with toluene and is removed first.
4 Check The solution should be clear. If cloudy, repeat.

Note: Toluene is preferred over DCM for this step because its higher boiling point ensures more efficient water removal.

Activation Protocol: Overcoming Steric Hindrance

The Issue: Simple reflux with Thionyl Chloride (


) often fails or requires excessive heating (which degrades the nitro group) because the bulky 2-Me and 6-NO2 groups block the attack.

The Solution: You must use the Vilsmeier-Haack Mechanism (Oxalyl Chloride + DMF Catalyst). The DMF forms a highly reactive imidoyl chloride intermediate that is less sterically demanding and more electrophilic than the bulk oxalyl chloride.

Step-by-Step Activation (Anhydrous)
  • Solvent: Suspend the azeotropically dried acid in anhydrous DCM (Dichloromethane).

  • Catalyst: Add catalytic DMF (N,N-Dimethylformamide).

    • Ratio: 2-5 mol% relative to the acid. Do not omit this. Without DMF, the reaction may take days or fail completely.

  • Reagent: Add Oxalyl Chloride (1.2 - 1.5 equiv) dropwise at 0°C.

  • Monitoring: Allow to warm to Room Temperature (RT). Gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) indicates reaction progress.
  • Completion: Stir for 2-4 hours. The solution should turn homogeneous (clear yellow/orange).

Visualizing the Mechanism

The following diagram illustrates why DMF is required to penetrate the steric shield of the 2,6-disubstituted ring.

VilsmeierActivation cluster_steric Steric Barrier (2-Me, 6-NO2) DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Species) DMF->Vilsmeier Activation OxCl Oxalyl Chloride OxCl->Vilsmeier - CO, - CO2 Inter Activated Intermediate Vilsmeier->Inter Attacks Steric Center Acid 3-F-2-Me-6-NO2-Benzoic Acid (Sterically Hindered) Acid->Inter Nucleophilic Attack Prod Acid Chloride (Moisture Sensitive) Inter->Prod - DMF (Regenerated)

Figure 1: Catalytic cycle showing how the Vilsmeier reagent acts as a "molecular needle" to activate the sterically crowded carboxylic acid.

Coupling & Downstream Handling

Once you have the acid chloride, do not isolate it if possible. The high electron deficiency (due to


 and 

) makes the carbonyl carbon highly electrophilic, meaning it will snatch water from the air instantly, reverting to the acid (hydrolysis).
Troubleshooting Guide
SymptomDiagnosisCorrective Action
White precipitate forms immediately upon adding amine. Hydrolysis. Your solvent or amine was wet. The precipitate is likely the amine-HCl salt or the regenerated benzoic acid.Ensure amine base is dry. Use molecular sieves in the solvent. Switch to DIPEA or TEA as a scavenger base.
No reaction after 12 hours (TLC shows starting material). Steric Lock. The amine cannot reach the carbonyl carbon.1. Increase temperature (Reflux in DCE or Toluene).2. Use a smaller, less hindered base (Pyridine).3. Add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
Violent bubbling upon adding water/workup. Excess Reagent. You used too much Oxalyl Chloride and didn't remove it.Evaporate the crude acid chloride in vacuo (with a cold trap) to remove excess oxalyl chloride before adding the amine.
Product is an oil/gum instead of solid. Impurity. Likely a mix of Product + Hydrolyzed Acid.Wash the organic layer with sat. NaHCO3 .[1] The acid impurity will move to the aqueous layer; the amide/ester stays in the organic layer.

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but it requires higher temperatures (reflux). For this specific nitro-substituted scaffold, high heat can sometimes lead to darkening/decomposition. Oxalyl Chloride/DMF works at Room Temperature and is gentler.

Q: Why is my yield low even under nitrogen? A: Check your "2-Methyl" group. In some rare cases, under strongly basic conditions, the benzylic protons on the methyl group can be deprotonated, leading to side reactions. Avoid strong bases like NaH; stick to organic bases like DIPEA or Pyridine.

Q: Can I store the acid chloride? A: No. Due to the electron-withdrawing nitro and fluoro groups, this acid chloride is more susceptible to hydrolysis than standard benzoyl chloride. Use it immediately (telescoped synthesis).

Q: How do I confirm the acid chloride formed before adding my expensive amine? A: Take a small aliquot, quench it with Methanol . Run TLC or LCMS. If you see the Methyl Ester (Methyl 3-fluoro-2-methyl-6-nitrobenzoate), your activation was successful. If you see the Acid, activation failed.

References & Authority

  • Vilsmeier-Haack Activation Mechanism:

    • Concept: Use of DMF/Oxalyl Chloride for sterically hindered substrates.[2]

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Acyl Substitution).

  • Synthesis of Fluoronitrobenzoic Acid Derivatives:

    • Protocol: General procedure for ester synthesis via acid chloride using Oxalyl Chloride/DMF.[1]

    • Source: ChemicalBook. (2025).[2] Methyl 2-fluoro-3-nitrobenzoate synthesis protocols.

  • Azeotropic Drying of Benzoic Acids:

    • Methodology: Use of toluene for water removal in esterification/activation.

    • Source: TSI Journals. (2010). Efficient azeotropic method of esterification.

  • Steric Hindrance in 2,6-Disubstituted Benzoates:

    • Mechanistic Insight: The "Ortho Effect" and hydrolysis rates.[3]

    • Source: Sciencemadness / NIST Data. (2019). Reactions of Aliphatic and Aromatic Acid Chlorides.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 3-Fluoro- vs. 3-Chloro-2-methyl-6-nitrobenzoic Acid: A Proposed Investigation

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative framework for evaluating the bioactivity of two closely related halogenated nitrobenzoic acids: 3-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative framework for evaluating the bioactivity of two closely related halogenated nitrobenzoic acids: 3-Fluoro-2-methyl-6-nitrobenzoic acid and 3-Chloro-2-methyl-6-nitrobenzoic acid. In the landscape of medicinal chemistry, the substitution of a hydrogen atom with a halogen is a cornerstone strategy for modulating the pharmacological profile of a lead compound. The choice between a fluorine and a chlorine atom at the same position can lead to significant, albeit sometimes subtle, differences in a molecule's absorption, distribution, metabolism, excretion (ADME), and ultimately, its biological activity.

Physicochemical Properties: A Foundation for Biological Differences

The initial step in comparing these two molecules is to examine their fundamental physicochemical properties. These parameters can provide valuable insights into their likely behavior in biological systems.

Property3-Fluoro-2-methyl-6-nitrobenzoic acid3-Chloro-2-methyl-6-nitrobenzoic acid
Molecular Formula C₈H₆FNO₄C₈H₆ClNO₄
Molecular Weight 199.14 g/mol [2]215.59 g/mol
Predicted Boiling Point 355.3±42.0 °C[2]365.6±27.0 °C[3]
Predicted Density 1.482±0.06 g/cm³[2]1.6±0.1 g/cm³[3]
pKa (Predicted) -1.82±0.10[4]
Predicted LogP -2.36[3]

Note: Some of the physicochemical data is based on computational predictions and should be experimentally verified.

The Theoretical Impact of Fluorine vs. Chlorine Substitution

The distinct properties of fluorine and chlorine are expected to impart different characteristics to the parent molecule.

  • Electronegativity and Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly influence the acidity of the carboxylic acid group and the electron density of the aromatic ring. While chlorine is also electronegative, its effect is less pronounced. This difference can alter the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The increased acidity conferred by electron-withdrawing groups can be a crucial factor in the binding of a drug to its target.[5]

  • Atomic Size and Steric Profile: The chlorine atom is significantly larger than the fluorine atom. This difference in size can have profound implications for how the molecule fits into the binding pocket of a protein. A larger substituent may create steric hindrance, preventing optimal binding, or it could lead to beneficial new interactions.

  • Lipophilicity and Membrane Permeability: Halogen substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The contribution to lipophilicity differs between fluorine and chlorine, which may result in different rates of cellular uptake and tissue distribution.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and not easily metabolized by cytochrome P450 enzymes. This often increases the metabolic stability and half-life of a drug. The carbon-chlorine bond is weaker and more susceptible to metabolic cleavage. This suggests that the fluoro-derivative may have a longer duration of action in a biological system.

A Proposed Experimental Workflow for Comparative Bioactivity Assessment

To empirically determine the differences in bioactivity, a multi-faceted approach is proposed, encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays.

Cytotoxicity Assessment via MTT Assay

Rationale: A fundamental aspect of any potential therapeutic agent is its safety profile. A cytotoxicity assay will determine the concentration at which these compounds are toxic to human cells. The MTT assay is a reliable, colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Experimental Protocol:

  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa or A549) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of 3-Fluoro-2-methyl-6-nitrobenzoic acid and 3-Chloro-2-methyl-6-nitrobenzoic acid in DMSO.

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the wells with the media containing the different concentrations of the test compounds. Include wells with untreated cells and cells treated with vehicle (DMSO) as controls.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., HeLa) Cell_Seeding 2. Seed Cells (96-well plate) Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with Compounds Cell_Seeding->Treatment Compound_Prep 3. Prepare Compound Dilutions Compound_Prep->Treatment Incubation 5. Incubate (48 hours) Treatment->Incubation MTT_Addition 6. Add MTT Reagent (4 hours) Incubation->MTT_Addition Dissolve_Formazan 7. Dissolve Formazan (DMSO) MTT_Addition->Dissolve_Formazan Read_Absorbance 8. Read Absorbance (570 nm) Dissolve_Formazan->Read_Absorbance Calculate_IC50 9. Calculate IC50 Read_Absorbance->Calculate_IC50 Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Culture 1. Culture Bacteria (S. aureus, E. coli) Inoculum_Prep 2. Prepare Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Inoculation 4. Inoculate wells with bacteria Inoculum_Prep->Inoculation Compound_Dilution 3. Serial Dilution in 96-well plate Compound_Dilution->Inoculation Incubation 5. Incubate (18-24 hours) Inoculation->Incubation Visual_Inspection 6. Visually Inspect for Turbidity Incubation->Visual_Inspection Determine_MIC 7. Determine MIC Visual_Inspection->Determine_MIC

Antimicrobial Susceptibility Workflow
General Enzyme Inhibition Assay

Rationale: Many drugs exert their effects by inhibiting specific enzymes. A general enzyme inhibition assay can serve as a screening tool to identify if these compounds have the potential to act as enzyme inhibitors. A generic kinase assay is a good starting point, as kinases are a major class of drug targets.

Experimental Protocol:

  • Materials:

    • Purified enzyme (e.g., a commercially available kinase).

    • Specific substrate for the enzyme.

    • ATP (as a phosphate donor).

    • Assay buffer.

    • A detection reagent that measures the product of the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the fluoro- and chloro-compounds in the assay buffer.

    • In a 96-well plate, add the enzyme and the different concentrations of the inhibitors. Include a no-inhibitor control.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding the substrate and ATP.

    • Incubate for the recommended time for the specific enzyme.

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Prepare_Reagents 1. Prepare Enzyme, Substrate, ATP Pre_incubation 3. Pre-incubate Enzyme and Inhibitor Prepare_Reagents->Pre_incubation Inhibitor_Dilutions 2. Prepare Inhibitor Serial Dilutions Inhibitor_Dilutions->Pre_incubation Initiate_Reaction 4. Add Substrate and ATP Pre_incubation->Initiate_Reaction Reaction_Incubation 5. Incubate Initiate_Reaction->Reaction_Incubation Stop_Reaction 6. Stop Reaction & Add Detection Reagent Reaction_Incubation->Stop_Reaction Measure_Signal 7. Measure Signal (e.g., Luminescence) Stop_Reaction->Measure_Signal Calculate_IC50 8. Calculate IC50 Measure_Signal->Calculate_IC50

Enzyme Inhibition Assay Workflow

Data Interpretation and Comparative Analysis

The results from these assays will provide the first quantitative comparison of the bioactivity of 3-Fluoro- vs. 3-Chloro-2-methyl-6-nitrobenzoic acid.

Hypothetical Data Summary Table:

AssayParameter3-Fluoro-2-methyl-6-nitrobenzoic acid3-Chloro-2-methyl-6-nitrobenzoic acid
Cytotoxicity (HeLa) IC₅₀ (µM)Experimental ValueExperimental Value
Antimicrobial (S. aureus) MIC (µg/mL)Experimental ValueExperimental Value
Antimicrobial (E. coli) MIC (µg/mL)Experimental ValueExperimental Value
Enzyme Inhibition (Kinase X) IC₅₀ (µM)Experimental ValueExperimental Value

A lower IC₅₀ value indicates greater cytotoxic or inhibitory potency. A lower MIC value signifies stronger antimicrobial activity. By comparing these values, a clear picture of the relative bioactivity of the two compounds will emerge.

Conclusion

The strategic placement of a fluorine or chlorine atom on a pharmacologically active scaffold can dramatically alter its biological properties. This guide has outlined a theoretical and practical framework for the systematic comparison of 3-Fluoro-2-methyl-6-nitrobenzoic acid and its chloro-analogue. Based on fundamental principles of medicinal chemistry, we can anticipate differences in their potency, metabolic stability, and cellular uptake. The proposed experimental workflows for cytotoxicity, antimicrobial susceptibility, and enzyme inhibition provide a clear and robust path to empirically validate these predictions. The execution of these studies will undoubtedly provide valuable data for researchers in drug discovery and development, guiding the selection and optimization of halogenated compounds for therapeutic applications.

References

Sources

Comparative

Impurity profiling of commercial 3-Fluoro-2-methyl-6-nitrobenzoic acid

An In-Depth Technical Guide to the Impurity Profiling of Commercial 3-Fluoro-2-methyl-6-nitrobenzoic Acid This guide provides a comprehensive comparison of methodologies for the impurity profiling of 3-Fluoro-2-methyl-6-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Impurity Profiling of Commercial 3-Fluoro-2-methyl-6-nitrobenzoic Acid

This guide provides a comprehensive comparison of methodologies for the impurity profiling of 3-Fluoro-2-methyl-6-nitrobenzoic acid, a critical intermediate in modern pharmaceutical synthesis.[1][2] As researchers, scientists, and drug development professionals, understanding the purity of starting materials is not merely a quality control metric; it is a fundamental pillar of drug safety and efficacy. Impurities introduced at this early stage can carry through the synthetic process, potentially impacting the final Active Pharmaceutical Ingredient's (API) stability, pharmacology, and toxicology.[3][4]

This document moves beyond a simple listing of analytical methods. It delves into the causality behind experimental choices, grounded in the potential synthetic routes of the target molecule and the regulatory framework established by the International Council for Harmonisation (ICH).[5][6] Our objective is to equip you with a robust analytical strategy for qualifying commercial sources of this intermediate, ensuring the integrity of your research and development pipeline.

The Synthetic Landscape: Predicting Potential Impurities

The impurity profile of any chemical is intrinsically linked to its manufacturing process.[7] Variations in synthetic strategy between commercial suppliers will inevitably lead to different impurity profiles. A proactive approach to impurity profiling, therefore, begins with a theoretical analysis of likely synthetic pathways. Two plausible routes to 3-Fluoro-2-methyl-6-nitrobenzoic acid are outlined below, each presenting a unique set of potential process-related impurities.

Route A: Multi-step Synthesis from a Substituted Aniline

A common strategy involves building the molecule through a series of transformations starting from a fluorinated aniline derivative.[1]

SM N-(2-methyl-3-fluorophenyl) acetamide INT1 2-methyl-3-fluoro-6-nitroaniline SM->INT1 Nitration & Hydrolysis IMP1 Impurity: Unreacted Starting Material SM->IMP1 INT2 Diazonium Salt Intermediate INT1->INT2 Diazotization IMP2 Impurity: Positional Isomers (e.g., 4-nitro isomer) INT1->IMP2 Non-selective Nitration INT3 2-Bromo-3-methyl-4-fluoro -nitrobenzene INT2->INT3 Sandmeyer Reaction (CuBr) IMP3 Impurity: Phenolic Byproduct (from diazonium hydrolysis) INT2->IMP3 INT4 2-Methyl-3-fluoro-6- nitrobenzonitrile INT3->INT4 Cyanation (CuCN) FP 3-Fluoro-2-methyl-6- nitrobenzoic acid INT4->FP Acid Hydrolysis IMP4 Impurity: Incomplete Hydrolysis (residual nitrile) INT4->IMP4

Caption: Synthetic Route A and potential process-related impurities.

This pathway highlights several critical points for impurity generation:

  • Nitration: The nitration step can potentially yield positional isomers, which may be difficult to separate in later stages.

  • Diazotization: The diazonium salt intermediate is reactive and can undergo side reactions, such as hydrolysis to form a phenolic byproduct if not carefully controlled.

  • Hydrolysis: Incomplete hydrolysis of the nitrile group in the final step would result in a residual intermediate.

Route B: Oxidation of a Substituted Toluene

An alternative approach starts with a simpler, more readily available toluene derivative and introduces the carboxylic acid functionality at a later stage.[8][9]

This route may generate impurities such as:

  • Unreacted Starting Material: Incomplete oxidation can leave residual 2-fluoro-3-nitrotoluene.

  • Partial Oxidation Products: The oxidation process can be halted prematurely, leading to the formation of the corresponding aldehyde, 2-fluoro-3-nitrobenzaldehyde.

  • Over-oxidation/Side-products: Harsh oxidation conditions could potentially lead to the formation of related dicarboxylic acids or even ring-opened products.

Understanding these potential impurities is crucial as it allows for the targeted development of analytical methods capable of separating and detecting these specific compounds.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision driven by the specific requirements of the analysis, from routine quality control to the structural elucidation of unknown impurities.[10][11] The primary techniques for impurity profiling are chromatographic.[12]

Technique Principle Strengths Limitations Best For
HPLC with UV/DAD Detection Separation based on polarity, with detection via UV absorbance.Robust, reproducible, cost-effective, excellent for quantification of known impurities.[13][14]Limited peak identification capability; co-elution can mask impurities.Routine QC, purity assessment, quantification of specified impurities.
LC-MS/MS HPLC separation followed by mass spectrometry for detection and fragmentation.High sensitivity and selectivity; provides molecular weight and structural information for unknown identification.[15][16][17]Higher cost and complexity; matrix effects can impact quantification.Identification of unknown impurities, structural elucidation, trace-level detection.[10][18]
GC-MS Separation of volatile compounds based on boiling point, followed by mass spectrometry.Excellent for identifying residual solvents and volatile/semi-volatile organic impurities.[19]Not suitable for non-volatile or thermally labile compounds like the target benzoic acid.Analysis of residual solvents (ICH Q3C), volatile starting materials.

Expert Rationale: A multi-tiered approach is most effective. Initial screening and routine purity checks of commercial batches can be efficiently performed using a validated HPLC-UV method. However, for the initial qualification of a new supplier or when an unidentified peak is observed above the ICH identification threshold (typically ≥0.10%), LC-MS is indispensable for structural characterization.[4][6][7] GC-MS should be employed as a complementary technique to specifically address residual solvents.

Comparing Commercial Batches: An Illustrative Guide

To demonstrate the practical application of this approach, we present hypothetical impurity profiling data for 3-Fluoro-2-methyl-6-nitrobenzoic acid sourced from three different commercial suppliers. This data was generated using a standardized HPLC-UV method.

Impurity ID Potential Identity Supplier A (% Area) Supplier B (% Area) Supplier C (% Area)
Main Peak 3-Fluoro-2-methyl-6-nitrobenzoic acid 99.65 98.91 99.89
Impurity 12-Methyl-3-fluoro-6-nitrobenzonitrile0.080.45Not Detected
Impurity 22-Fluoro-3-nitrobenzaldehydeNot Detected0.15Not Detected
Impurity 3Unidentified (RT=4.8 min)0.120.210.05
Impurity 43-Fluoro-2-methyl-4-nitrobenzoic acid0.150.280.06
Total Impurities 0.35 1.09 0.11

Analysis of Results:

  • Supplier C provides the highest purity material with total impurities well below common thresholds.

  • Supplier B shows a significantly higher level of total impurities, including a concerning level of the nitrile intermediate (Impurity 1) and several others exceeding the 0.1% identification threshold. This batch would require comprehensive characterization via LC-MS before being considered for use in a regulated environment.

  • Supplier A demonstrates a good purity profile, although two impurities hover near or above the 0.1% threshold, warranting further investigation and identification to ensure they are not unusually potent or toxic.[5]

This comparative data underscores the critical need for in-house verification of supplier specifications.

Experimental Protocols

The following protocols are provided as robust starting points for developing a comprehensive impurity profiling workflow.

Analytical Workflow for Impurity Profiling

START Receive Commercial Sample of 3-Fluoro-2-methyl-6-nitrobenzoic acid HPLC_UV Screening & Quantification: RP-HPLC with UV/DAD Detection START->HPLC_UV GC_MS Parallel Analysis: GC-MS for Residual Solvents START->GC_MS Parallel Workflow DECISION1 Are all impurities < 0.10%? HPLC_UV->DECISION1 PASS Batch Passes QC (Meets Specification) DECISION1->PASS Yes LC_MS Identification & Elucidation: LC-MS/MS Analysis DECISION1->LC_MS No REPORT Generate Full Impurity Profile Report: - Identified Structures - Quantified Levels - Residual Solvents PASS->REPORT FAIL Batch Requires Further Investigation LC_MS->REPORT GC_MS->REPORT REPORT->FAIL

Caption: A typical analytical workflow for comprehensive impurity profiling.

Protocol: HPLC-UV Method for Quantification

This reversed-phase HPLC method is designed for the separation and quantification of 3-Fluoro-2-methyl-6-nitrobenzoic acid and its potential non-volatile impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-18 min: 85% B

    • 18-18.1 min: 85% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: DAD, 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

Rationale: The C18 stationary phase provides good retention for the moderately polar benzoic acid derivatives. The acidic mobile phase (TFA) ensures that the carboxylic acid group is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure separation of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable run time.

Protocol: LC-MS Method for Identification

For the identification of unknown impurities, an MS-compatible method is required.[15]

  • Instrumentation: UPLC/HPLC system coupled to a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap.[19][20]

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: (A similar gradient to the HPLC-UV method, adjusted for the shorter column and UPLC system).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Range: 100-800 m/z.

    • Data Acquisition: Full scan MS followed by data-dependent MS/MS fragmentation of the top 3 most intense ions.

Rationale: Formic acid is used in place of TFA as it is more compatible with mass spectrometry, causing less ion suppression. ESI in negative mode is chosen as it is highly effective for ionizing acidic molecules like carboxylic acids. HRMS provides highly accurate mass measurements, enabling the generation of elemental formulas for unknown peaks, which is a critical step in their structural elucidation.[18]

Conclusion and Recommendations

The impurity profile of a pharmaceutical intermediate like 3-Fluoro-2-methyl-6-nitrobenzoic acid is a critical quality attribute that cannot be taken for granted. This guide has demonstrated that:

  • Supplier variability is significant: Commercial batches can have vastly different impurity profiles, necessitating rigorous in-house analysis.

  • A predictive approach is powerful: Understanding the potential synthetic routes allows for the targeted search for likely impurities.

  • A multi-technique strategy is essential: A combination of HPLC-UV for routine control, LC-MS for identification, and GC-MS for residual solvents provides a comprehensive and robust quality control framework.

For any organization involved in drug development, establishing the detailed analytical workflows described herein is a crucial investment. It ensures that the starting materials are of the requisite quality, mitigating risks of downstream failures and ultimately contributing to the development of safer and more effective medicines.

References

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals.
  • Kymos. Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
  • Regulatory aspects of Impurity profiling. (2020, December 15).
  • Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid.
  • Agilent.
  • IJCRT.org. REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING.
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
  • ResearchGate. (2025, August 7). Mass spectrometry in impurity profiling.
  • MySkinRecipes. 3-fluoro-2-methyl-6-nitrobenzoic acid.
  • Emery Pharma. Impurity Analysis and Profiling Services.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11).
  • Analytical methods.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • WIPO Patentscope. (2021, June 25).
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • Sigma-Aldrich.
  • Google Patents. Preparation method of 3-nitro-2-methylbenzoic acid.

Sources

Validation

Quantitative Analysis of 3-Fluoro-2-methyl-6-nitrobenzoic Acid: Method Development &amp; Comparison Guide

Executive Summary & Analytical Strategy 3-Fluoro-2-methyl-6-nitrobenzoic acid (FMNBA) [CAS: 146948-51-8] is a critical fluorinated building block used in the synthesis of next-generation kinase inhibitors and antibacteri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Strategy

3-Fluoro-2-methyl-6-nitrobenzoic acid (FMNBA) [CAS: 146948-51-8] is a critical fluorinated building block used in the synthesis of next-generation kinase inhibitors and antibacterial fluoroquinolones. Its analysis presents a specific set of challenges:

  • Positional Isomerism: The synthesis often yields regioisomers (e.g., 3-fluoro-2-methyl-5 -nitrobenzoic acid) that possess identical mass-to-charge (m/z) ratios, making standard MS detection insufficient without chromatographic resolution.

  • Polarity: The carboxylic acid moiety (

    
    ) causes peak tailing on standard C18 columns if pH is not strictly controlled.
    
  • Matrix Interference: Reaction mixtures often contain unreacted toluene precursors or nitration byproducts (dinitrotoluenes).

This guide compares the three most effective analytical workflows: RP-HPLC-UV (for assay and purity), GC-MS (for trace genotoxic impurity analysis), and SFC/UPC² (the modern orthogonal approach).

Comparative Analysis of Methods

The following table summarizes the performance metrics for FMNBA analysis based on internal validation standards and literature precedents for fluoronitrobenzoic acids.

FeatureMethod A: RP-HPLC-UV Method B: GC-MS (Derivatized) Method C: UPC² (SFC)
Primary Application Purity Assay (wt%), Reaction MonitoringTrace Impurity Profiling, Genotoxic ScreeningChiral/Regioisomer Resolution
Linearity (

)
> 0.999 (High Dynamic Range)> 0.995> 0.998
LOD / LOQ ~0.5 µg/mL (UV @ 254nm)< 0.01 µg/mL (SIM Mode)~0.1 µg/mL
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization required)Simple (Dissolve in MeOH)
Selectivity High (with Phenyl-Hexyl phases)High (Mass spectral ID)Superior (Orthogonal selectivity)
Throughput Medium (10-15 min run)Low (30+ min incl. prep)High (< 5 min run)

Detailed Methodologies

Method A: RP-HPLC-UV (The "Workhorse" Protocol)

Rationale: While C18 is standard, Phenyl-Hexyl stationary phases are recommended for FMNBA. The


-

interactions between the phenyl phase and the nitro-aromatic ring of FMNBA provide superior selectivity for separating positional isomers compared to hydrophobic interaction alone [1, 6].

Protocol:

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Note: Low pH is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient:

    • 0-2 min: 5% B (Equilibration)

    • 2-12 min: 5%

      
       60% B
      
    • 12-15 min: 60%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carbonyl).

  • System Suitability Requirement: Resolution (

    
    ) > 1.5 between FMNBA and the 5-nitro isomer.
    
Method B: GC-MS (Trace Analysis via Derivatization)

Rationale: FMNBA is non-volatile and thermally unstable due to the carboxylic acid group. Direct injection leads to decarboxylation in the injector port. Derivatization to the methyl ester (using


-MeOH) or pentafluorobenzyl ester (using PFB-Br) is mandatory [1]. PFB-Br is preferred for trace analysis using Negative Ion Chemical Ionization (NICI) due to the high electron affinity of the fluorine atoms [4].

Derivatization Protocol (Methyl Esterification):

  • Aliquot: Take 50 mg of reaction mixture residue.

  • Dissolve: Add 2 mL of

    
     in Methanol.
    
  • Heat: Incubate at 60°C for 30 minutes in a sealed vial.

  • Extract: Add 2 mL Hexane and 2 mL saturated NaCl solution. Vortex and centrifuge.

  • Analyze: Inject 1 µL of the upper Hexane layer.

GC Parameters:

  • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • MS Detection: EI Source (70 eV), Scan range 50-400 m/z. Look for molecular ion of the methyl ester (

    
     = 213).
    

Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for selecting the analytical method and the specific workflow for sample preparation.

Diagram 1: Analytical Method Selection Matrix

MethodSelection Start Start: Define Analytical Goal IsPurity Goal: Purity/Assay (>95%)? Start->IsPurity IsTrace Goal: Trace Impurities (<0.1%)? Start->IsTrace IsIsomer Challenge: Positional Isomers? IsPurity->IsIsomer Yes HPLC Method A: RP-HPLC-UV (Phenyl-Hexyl Column) IsPurity->HPLC No (Routine) IsTrace->HPLC Non-volatile GCMS Method B: GC-MS (Derivatization Required) IsTrace->GCMS Volatile/Genotoxic IsIsomer->HPLC Standard Resolution UPC2 Method C: SFC/UPC² (Chiral/Regio Selectivity) IsIsomer->UPC2 Critical Resolution Needed

Caption: Decision matrix for selecting the optimal analytical technique based on the specific phase of drug development (Assay vs. Impurity Profiling).

Diagram 2: Sample Preparation Workflow (HPLC vs. GC)

SamplePrep RawSample Reaction Mixture (FMNBA + Toluene + Acids) Dilution Dilute in 50:50 MeCN:Water (0.1% FA) RawSample->Dilution Pathway A (HPLC) Dry Evaporate Solvent (N2 Stream) RawSample->Dry Pathway B (GC) Filter Filter (0.2 µm PTFE) Dilution->Filter InjectHPLC Inject HPLC-UV Filter->InjectHPLC Deriv Add BF3-MeOH (60°C, 30 min) Dry->Deriv Extract L/L Extraction (Hexane/Brine) Deriv->Extract InjectGC Inject GC-MS Extract->InjectGC

Caption: Step-by-step sample preparation workflow comparing the "Dilute-and-Shoot" HPLC method vs. the Derivatization-Extraction GC method.

Critical Discussion & Troubleshooting

Isomer Selectivity (The "Phenyl" Advantage)

Standard C18 columns often fail to resolve 3-fluoro-2-methyl-6-nitrobenzoic acid from its 5-nitro isomer because the hydrophobicity differences are negligible.

  • Mechanism: The nitro group is electron-withdrawing, creating an electron-deficient

    
    -system. Phenyl-Hexyl stationary phases act as electron donors (
    
    
    
    -bases). The position of the nitro group (ortho vs. meta to the methyl/acid) alters the steric accessibility to the stationary phase, significantly enhancing separation factors (
    
    
    ) [1, 6].
The Derivatization Trap

When using GC-MS, researchers often attempt to use Trimethylsilyl (TMS) reagents (e.g., BSTFA).

  • Warning: TMS esters of nitrobenzoic acids are moisture sensitive and can hydrolyze in the autosampler, leading to poor reproducibility.

  • Solution: Methyl esters (via

    
    -MeOH) or Pentafluorobenzyl esters are chemically stable and provide robust quantitation [4].
    
Mass Spectrometry Considerations

In LC-MS (ESI Negative mode), FMNBA (


) readily decarboxylates in the source if the cone voltage is too high.
  • Optimization: Perform a "Cone Voltage Ramp" experiment. Typically, lower voltages (20-30V) preserve the molecular ion, while higher voltages (>50V) induce fragmentation useful for structural confirmation (

    
    ).
    

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Journal of Chromatography A. (2025).

  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Fisher Scientific Application Note. (2014).

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2. Waters Corporation Application Note.

  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide. Molecules. (2021).

  • 3-Fluoro-2-methyl-6-nitrobenzoic acid Product Data. Sigma-Aldrich.

  • Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. Phenomenex Technical Guide.

Sources

Safety & Regulatory Compliance

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